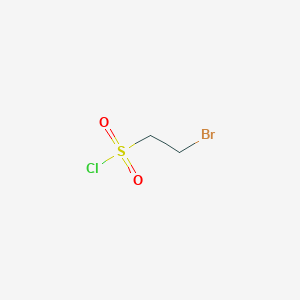

2-Bromoethanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJOBRDFPQKHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541842 | |

| Record name | 2-Bromoethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54429-56-0 | |

| Record name | 2-Bromoethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54429-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54429-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromoethanesulfonyl Chloride from Sodium 2-Bromoethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromoethanesulfonyl chloride from its sodium salt, sodium 2-bromoethanesulfonate. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visualizations of the chemical pathway and experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, possessing both a reactive sulfonyl chloride and a bromoalkyl group. This combination allows for its use in the introduction of the 2-bromoethanesulfonyl moiety into various molecules, which can then undergo further transformations. It is a key intermediate in the synthesis of a range of compounds, including pharmaceuticals and other specialty chemicals. This guide focuses on its preparation from the readily available sodium 2-bromoethanesulfonate.

Reaction Overview

The synthesis of this compound from sodium 2-bromoethanesulfonate involves the conversion of the sulfonate salt to the corresponding sulfonyl chloride. This transformation is typically achieved by treatment with a strong chlorinating agent. The two most common reagents for this purpose are phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).

The general reaction is as follows:

BrCH₂CH₂SO₃Na + Chlorinating Agent → BrCH₂CH₂SO₂Cl

The choice of chlorinating agent can influence the reaction conditions and the work-up procedure. Both methods are effective, and the selection may depend on the availability of reagents, scale of the reaction, and desired purity of the final product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both phosphorus pentachloride and thionyl chloride.

Method A: Using Phosphorus Pentachloride (PCl₅)

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from their sodium salts.

Reaction Scheme:

Caption: Reaction of Sodium 2-bromoethanesulfonate with PCl₅.

Materials:

-

Sodium 2-bromoethanesulfonate (anhydrous)

-

Phosphorus pentachloride (PCl₅)

-

Inert solvent (e.g., dry acetonitrile or chloroform)

-

Crushed ice

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl), place anhydrous sodium 2-bromoethanesulfonate.

-

Addition of Reagent: Under a fume hood, slowly add phosphorus pentachloride to the flask with vigorous stirring. An excess of the chlorinating agent is typically used. The reaction is exothermic and will likely initiate upon addition.

-

Reaction Conditions: Gently heat the mixture to maintain a steady reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to decompose the excess phosphorus pentachloride and phosphorus oxychloride.

-

Extraction: Extract the this compound from the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Washing and Drying: Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Method B: Using Thionyl Chloride (SOCl₂)

This method often requires a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

Reaction Scheme:

Caption: Reaction of Sodium 2-bromoethanesulfonate with SOCl₂.

Materials:

-

Sodium 2-bromoethanesulfonate (anhydrous)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Inert solvent (e.g., dry dichloromethane or toluene)

-

Crushed ice

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend anhydrous sodium 2-bromoethanesulfonate in an inert solvent.

-

Addition of Reagents: Add a catalytic amount of DMF to the suspension. Slowly add thionyl chloride to the mixture with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

-

Extraction: Extract the product with an organic solvent.

-

Washing and Drying: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation.

Quantitative Data

Table 1: Physical and Chemical Properties

| Property | Sodium 2-bromoethanesulfonate | This compound |

| CAS Number | 4263-52-9 | 54429-56-0 |

| Molecular Formula | C₂H₄BrNaO₃S | C₂H₄BrClO₂S |

| Molecular Weight | 211.02 g/mol | 207.48 g/mol |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

| Boiling Point | Decomposes | 119-121 °C at 21 Torr |

| Solubility | Soluble in water | Reacts with water |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two triplets, one for the methylene group adjacent to the bromine atom (Br-CH₂) and another for the methylene group adjacent to the sulfonyl chloride group (-SO₂Cl-CH₂-).

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two methylene carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1380 cm⁻¹ and 1170-1185 cm⁻¹.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow and the logical relationship of the synthesis process.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction evolves hydrogen chloride and/or sulfur dioxide , which are toxic and corrosive gases. The reaction apparatus must be equipped with a gas trap.

-

The work-up procedure involving quenching with ice is highly exothermic and should be performed cautiously.

Conclusion

The synthesis of this compound from sodium 2-bromoethanesulfonate is a straightforward process that can be achieved using common laboratory chlorinating agents. While detailed quantitative data in the literature is scarce for this specific transformation, the provided protocols, based on analogous reactions and general principles of organic synthesis, offer a solid foundation for its successful preparation. Proper handling of the corrosive and reactive reagents is paramount to ensure a safe and efficient synthesis. The resulting this compound is a versatile intermediate for further chemical transformations in drug discovery and development.

Spectroscopic and Spectrometric Analysis of 2-Bromoethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-bromoethanesulfonyl chloride. Due to the limited availability of experimentally verified spectra in public databases, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for the characterization of this reactive chemical intermediate.

Introduction

This compound (C₂H₄BrClO₂S), CAS number 54429-56-0, is a bifunctional organic compound containing both a bromo and a sulfonyl chloride group.[1] This combination of reactive sites makes it a versatile reagent in organic synthesis, particularly in the preparation of various sulfonamides and other sulfur-containing molecules of interest in medicinal chemistry and materials science. Accurate spectroscopic and spectrometric characterization is crucial for verifying the purity and structure of this compound and its subsequent reaction products.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectral data for this compound. These predictions are based on established principles of spectroscopy and by comparing with data from structurally similar compounds.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is expected to show two triplets, corresponding to the two methylene groups. The electronegativity of the bromine atom and the sulfonyl chloride group will deshield the adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ 4.0 - 4.2 | Triplet | -CH₂-SO₂Cl |

| ~ 3.6 - 3.8 | Triplet | Br-CH₂- |

Note: Predicted values are based on the analysis of similar haloalkanes and sulfonyl chlorides. The exact chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum is expected to display two distinct signals for the two carbon atoms. The carbon attached to the highly electronegative sulfonyl chloride group will be significantly deshielded and appear further downfield compared to the carbon bonded to the bromine atom.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 60 - 65 | -CH₂-SO₂Cl |

| ~ 30 - 35 | Br-CH₂- |

Note: These are estimated chemical shift ranges. For comparison, in 1-bromo-2-chloroethane, the CH₂-Cl carbon appears around 42-47 ppm and the CH₂-Br carbon around 33-37 ppm.[2]

IR Spectroscopy Data

The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group. The C-H and C-Br stretching and bending vibrations are also expected to be present.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2900 - 3000 | C-H stretch | Medium |

| 1370 - 1410 | SO₂ asymmetric stretch | Strong |

| 1160 - 1204 | SO₂ symmetric stretch | Strong |

| 500 - 700 | C-Br stretch | Medium-Strong |

| 500 - 600 | S-Cl stretch | Medium |

Note: The characteristic strong bands for the sulfonyl chloride group are a key diagnostic feature in the IR spectrum.[3]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. Due to its reactivity, the compound should be handled with care in a well-ventilated fume hood, and moisture should be excluded to prevent hydrolysis of the sulfonyl chloride group.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

In a clean, dry NMR tube, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 (or more, as needed for adequate signal-to-noise).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Sample Preparation (Thin Film):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

Place the salt plates in the spectrometer's sample holder and acquire the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and IR spectroscopic data for this compound. While experimentally obtained and published spectra remain scarce, the presented data, based on theoretical principles and analysis of analogous structures, offers valuable guidance for researchers working with this compound. The provided experimental protocols outline the necessary steps for obtaining high-quality spectra for structural confirmation and purity assessment. As with any reactive chemical, appropriate safety precautions are paramount during handling and analysis.

References

- 1. CAS 54429-56-0: this compound [cymitquimica.com]

- 2. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Reaction of 2-Bromoethanesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and applications of the reaction between 2-bromoethanesulfonyl chloride and primary amines. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of a diverse range of sulfonamide-containing molecules.

Core Reaction Mechanism

The reaction of this compound with a primary amine primarily proceeds via a nucleophilic acyl substitution at the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable N-substituted-2-bromoethanesulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

However, the presence of the bromine atom on the ethyl group introduces the possibility of a significant side reaction, particularly under basic conditions. An elimination reaction (E2) can occur, where a base abstracts a proton from the carbon adjacent to the sulfonyl group, leading to the formation of ethenesulfonyl chloride. This highly reactive intermediate can then undergo a Michael addition with the primary amine. Alternatively, the initially formed N-substituted-2-bromoethanesulfonamide can undergo elimination to form an N-substituted ethenesulfonamide, which can then react with another molecule of the primary amine via a Michael addition.[2]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 2-Bromoethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

2-Bromoethanesulfonyl chloride is a reactive chemical intermediate of significant interest in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its utility, however, is matched by its hazardous nature, necessitating a comprehensive understanding of its safety profile and strict adherence to proper handling and storage protocols. This technical guide provides an in-depth overview of the critical safety data, handling procedures, and storage requirements for this compound, designed to empower researchers to work with this reagent safely and effectively.

Safety Data Summary

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The following tables summarize the key quantitative and qualitative safety data derived from available Safety Data Sheets (SDS).

Table 1: GHS Hazard Identification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | ||

| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage | ||

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS pictograms sourced from supplier safety data sheets.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 54429-56-0 |

| Molecular Formula | C₂H₄BrClO₂S |

| Molecular Weight | 207.48 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Density | No data available |

Note: The lack of available data for some physical properties underscores the need for cautious handling, assuming the substance may have uncharacterized hazards.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommended Measures |

| Engineering Controls | Work exclusively in a well-ventilated chemical fume hood.[2] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) are required. Wear a lab coat or other protective clothing. |

| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. |

Experimental Protocols: A Framework for Safe Handling

While specific experimental protocols are highly dependent on the nature of the intended reaction, a universal set of handling precautions must be observed when working with this compound. Researchers must develop detailed Standard Operating Procedures (SOPs) for their specific applications that incorporate the following principles.

General Handling Precautions:

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, potential for exothermic events, and the hazards of all reactants, solvents, and products.

-

Controlled Environment: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in Table 3.

-

Avoiding Incompatibilities: Keep this compound away from water, strong oxidizing agents, strong bases, and amines, as these can lead to vigorous or violent reactions.[3]

-

Spill Response: In the event of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Requirements:

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

-

Temperature: Refrigerated storage at 2-8°C is recommended.

-

Incompatibilities: Store away from incompatible materials as listed in the handling section.

-

Moisture Sensitivity: Protect from moisture, as contact with water can liberate toxic gas.[3]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Visualizing Safe Workflow

The following diagrams illustrate the logical flow for the safe handling and storage of this compound.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Caption: A diagram outlining the essential storage conditions for this compound.

By adhering to the guidelines presented in this technical guide, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are paramount in the dynamic environment of chemical research.

References

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction

2-Bromoethanesulfonyl chloride is a reactive organosulfur compound of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a bromine atom, makes it a versatile building block for the introduction of the bromoethanesulfonyl moiety. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and important safety considerations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. It is characterized by its high reactivity, particularly towards nucleophiles, owing to the electrophilic nature of the sulfonyl chloride group. It is moisture-sensitive and should be handled under anhydrous conditions.

Core Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 54429-56-0 | [1] |

| Molecular Formula | C₂H₄BrClO₂S | [2] |

| Molecular Weight | 207.47 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 119-121 °C (at 21 Torr) | [1][3] |

| Density | 1.921 g/mL | [1][3] |

| Refractive Index | 1.5242 | [1][3] |

| Solubility | Reacts with water; soluble in common organic solvents. | |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the chlorination of sodium 2-bromoethanesulfonate. The precursor, sodium 2-bromoethanesulfonate, can be prepared from 1,2-dibromoethane and sodium sulfite.

Experimental Protocol: Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from established procedures for the synthesis of related compounds.[4][5]

Materials:

-

1,2-dibromoethane

-

Sodium sulfite

-

Ethanol (95%)

-

Water

-

Sodium bromide (for seeding crystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 1,2-dibromoethane (1.1 equivalents) and a solution of sodium sulfite (1.0 equivalent) in water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the two-phase system.

-

After the reaction is complete (typically several hours), cool the mixture.

-

If the product does not precipitate, add a seed crystal of sodium bromide to induce crystallization.

-

Cool the mixture to 10-20°C to maximize crystal formation.

-

Collect the precipitated sodium 2-bromoethanesulfonate by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the known reactivity of sulfonate salts.[6]

Materials:

-

Sodium 2-bromoethanesulfonate

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and a magnetic stirrer, suspend sodium 2-bromoethanesulfonate (1.0 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess thionyl chloride.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to afford crude this compound.

-

The product can be purified by vacuum distillation.

Synthesis workflow for this compound.

Chemical Reactivity and Experimental Protocols

This compound is a potent electrophile and readily reacts with a variety of nucleophiles. The sulfonyl chloride moiety is the primary site of reaction, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Reaction with Amines to Form Sulfonamides

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2-bromoethanesulfonamides. A base is typically required to neutralize the hydrogen chloride byproduct.[7]

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude N-benzyl-2-bromoethanesulfonamide.

-

The product can be purified by recrystallization or column chromatography.

Reaction of this compound with a primary amine.

Reaction with Alcohols to Form Sulfonate Esters

In the presence of a non-nucleophilic base, this compound reacts with alcohols to form sulfonate esters.[2]

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask, dissolve anhydrous ethanol (1.0 equivalent) in anhydrous pyridine (acting as both solvent and base).

-

Cool the solution to 0°C.

-

Slowly add this compound (1.05 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic solution sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to afford the crude ethyl 2-bromoethanesulfonate.

-

The product can be purified by vacuum distillation or column chromatography.

Reaction of this compound with an alcohol.

Stability and Side Reactions

This compound is sensitive to moisture and should be stored under an inert atmosphere at low temperatures.[1][8] In the presence of a base, it can undergo elimination of hydrogen bromide to form the highly reactive intermediate, vinylsulfonyl chloride. This intermediate can then polymerize or react with other nucleophiles present in the reaction mixture. To minimize this side reaction, it is crucial to control the reaction temperature and stoichiometry, particularly when using basic conditions.

Safety and Handling

This compound is a corrosive and hazardous chemical.[9] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[9] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Upon decomposition, it can produce toxic fumes of carbon monoxide, hydrogen chloride, hydrogen bromide, and sulfur oxides.[9]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to introduce the bromoethanesulfonyl group makes it a key intermediate in the synthesis of various compounds with potential applications in drug discovery and development. A thorough understanding of its physical and chemical properties, coupled with careful handling and adherence to detailed experimental protocols, is essential for its safe and effective use in the laboratory.

References

- 1. This compound | 54429-56-0 [chemicalbook.com]

- 2. CAS 54429-56-0: this compound [cymitquimica.com]

- 3. This compound CAS#: 54429-56-0 [m.chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. This compound | CAS#:54429-56-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride: Stability and Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride is a reactive bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its value stems from the presence of two distinct reactive centers: a highly electrophilic sulfonyl chloride group and a carbon-halogen bond susceptible to nucleophilic substitution. This guide provides a comprehensive overview of the stability and reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, potential side reactions, and provides experimental protocols for the synthesis of its key derivatives. Quantitative data on reactivity and stability, where available in the public domain, are summarized to aid in the design and execution of synthetic strategies employing this versatile reagent.

Introduction

Sulfonyl chlorides are a well-established class of reagents in organic chemistry, prized for their ability to form stable sulfonamide and sulfonate ester linkages. These functional groups are prevalent in a vast array of biologically active molecules and approved drugs. This compound offers an additional layer of synthetic utility due to the presence of the bromoethyl group, which can serve as a handle for further functionalization. This dual reactivity makes it a valuable building block for creating complex molecular architectures and for the synthesis of targeted covalent inhibitors and other specialized chemical probes.

This technical guide aims to consolidate the available information on the stability and nucleophilic reactivity of this compound, providing a practical resource for chemists in research and development.

Stability of this compound

General Stability Considerations:

-

Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[1] This reaction can be accelerated by heat and the presence of bases. Therefore, this compound should be stored under anhydrous conditions, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Stability: Aliphatic sulfonyl chlorides are generally less thermally stable than their aromatic counterparts. Decomposition can occur upon heating, potentially leading to the elimination of HCl and the formation of colored byproducts. For this reason, it is recommended to store this compound under refrigeration.[2]

-

Discoloration: Over time, aliphatic sulfonyl chlorides can discolor, a process that can be inhibited by the addition of stabilizers such as bicyclic terpenes (e.g., α-pinene).[3]

Storage Recommendations: For optimal shelf-life, this compound should be stored in a cool, dry, and dark place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2]

Reactivity with Nucleophiles

The primary mode of reaction for this compound is nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center.[4]

However, the presence of a bromine atom on the ethyl chain introduces the possibility of competing reactions, including nucleophilic substitution at the carbon-bearing bromine and base-induced elimination of HBr.

Reaction with Amines (Sulfonamide Formation)

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of N-substituted 2-bromoethanesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction: R¹R²NH + BrCH₂CH₂SO₂Cl → BrCH₂CH₂SO₂NR¹R² + HCl

Mechanism: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to scavenge the proton from the nitrogen, driving the reaction to completion.

References

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride (CAS 54429-56-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethanesulfonyl chloride, with the CAS number 54429-56-0, is a reactive organic compound featuring both a bromine atom and a sulfonyl chloride functional group.[1] Its potent electrophilic nature, primarily due to the sulfonyl chloride moiety, makes it a valuable reagent in organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its application in the preparation of sulfonamide derivatives.

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid.[2] The presence of both a bromine atom and a highly reactive sulfonyl chloride group on a two-carbon chain defines its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54429-56-0 | [3] |

| Molecular Formula | C₂H₄BrClO₂S | [3] |

| Molecular Weight | 207.47 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 119-121 °C at 21 Torr | |

| Density | 1.921 g/cm³ | |

| SMILES | C(CBr)S(=O)(=O)Cl | [2] |

| InChI | InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2 | [2] |

| InChIKey | FPJOBRDFPQKHLI-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals | Notes |

| ¹H NMR | Two triplets, one for the -CH₂-Br group and one for the -CH₂-SO₂Cl group. The protons adjacent to the sulfonyl chloride group are expected to be further downfield due to the strong electron-withdrawing effect. | The protons on the adjacent carbons will split each other's signals into triplets (n+1 rule). |

| ¹³C NMR | Two distinct signals for the two carbon atoms. The carbon attached to the sulfonyl chloride group will be significantly deshielded and appear at a higher chemical shift. | The chemical shifts are influenced by the electronegativity of the attached halogen and sulfonyl chloride group. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).[4] | Additional peaks corresponding to C-H and C-Br stretching will also be present. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for compounds containing both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M, M+2, and M+4 peaks for the molecular ion and fragments containing both halogens.[5] | Fragmentation will likely involve the loss of Cl, SO₂, and Br. |

Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting from 1,2-dibromoethane.

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 2-Bromoethanesulfonate [6]

This procedure is adapted from a well-established method for the synthesis of the precursor salt.

-

Materials:

-

1,2-Dibromoethane (ethylene dibromide)

-

Anhydrous sodium sulfite

-

95% Ethanol

-

Water

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, a mixture of 1,2-dibromoethane (3.3 moles), 95% ethanol (1250 mL), and water (450 mL) is heated to boiling with stirring.[6] A large excess of 1,2-dibromoethane is used to minimize the formation of the disulfonic acid by-product.[6]

-

A solution of anhydrous sodium sulfite (1 mole) in water (450 mL) is added dropwise to the boiling mixture over approximately two hours.[6]

-

After the addition is complete, the solution is refluxed for an additional two hours.[6]

-

The ethanol and unreacted 1,2-dibromoethane are removed by distillation.[6]

-

The remaining aqueous solution is evaporated to dryness.[6]

-

The solid residue is extracted with boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.[6]

-

The ethanolic solution is cooled to crystallize the product. The yield is typically in the range of 78-90%.[6]

-

Step 2: Synthesis of this compound [7]

This is a general procedure for the conversion of the sulfonate salt to the sulfonyl chloride.

-

Materials:

-

Sodium 2-bromoethanesulfonate

-

Chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride)

-

Inert organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl), sodium 2-bromoethanesulfonate is suspended in an inert solvent.

-

The chlorinating agent (an excess is typically used) is added slowly with vigorous stirring in a fume hood.[7]

-

The mixture is gently heated to initiate the reaction and then refluxed until the evolution of HCl gas ceases.[7]

-

After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess chlorinating agent.[7]

-

The this compound is extracted with a suitable organic solvent.[7]

-

The organic layer is washed with cold water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.[7] Further purification can be achieved by vacuum distillation.

-

Reactivity and Applications

The primary utility of this compound in synthetic chemistry lies in its ability to act as a potent electrophile, readily reacting with nucleophiles.

Reaction with Amines to Form Sulfonamides

A key application of this compound is in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride.

Caption: General Reaction of this compound with Amines.

General Experimental Protocol for Sulfonamide Synthesis:

-

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine) to scavenge the HCl by-product

-

-

Procedure:

-

The amine and the base are dissolved in the aprotic solvent and cooled in an ice bath.

-

A solution of this compound in the same solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid to remove excess amine and base, followed by water and brine.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

-

The product can be further purified by recrystallization or column chromatography.

-

The resulting 2-bromoethylsulfonamides can serve as precursors to vinyl sulfonamides through base-induced elimination of HBr.[8] Vinyl sulfonamides are valuable intermediates in medicinal chemistry.[1][8]

Biological Activity Context

While this compound itself is a reactive intermediate, the sulfonamide derivatives synthesized from it are of significant interest to drug development professionals. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of the 2-bromoethylsulfonyl moiety can be a strategy to introduce a reactive handle for further functionalization or to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. One source has suggested that this compound acts as an aminoglycoside antibiotic that inhibits bacterial protein synthesis and may also inhibit DNA gyrase; however, this is not a widely substantiated claim and its structural dissimilarity to known aminoglycosides makes this assertion unlikely.[2]

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions. It is moisture-sensitive and contact with water can liberate toxic gas.[9] It is a severe skin and eye irritant and can cause respiratory irritation upon inhalation.[10]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[9][10] It should be stored away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a bromine atom, allows for the introduction of the 2-bromoethylsulfonyl group and subsequent chemical modifications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development, especially in the context of medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this compound.

References

- 1. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]

- 2. CAS 54429-56-0: this compound [cymitquimica.com]

- 3. This compound | 54429-56-0 [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. This compound | CAS#:54429-56-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Electrophilicity of 2-Bromoethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride is a bifunctional reagent of significant interest in organic synthesis and drug development. Its chemical structure, featuring both a highly reactive sulfonyl chloride and a bromine atom, presents two distinct electrophilic centers. This guide provides a comprehensive analysis of the electrophilicity of this compound, detailing its reactivity, and applications, particularly as a covalent modifier. This document summarizes key chemical properties, and reaction mechanisms, and provides detailed experimental protocols for its use.

Introduction

This compound (BESC) is a colorless to pale yellow liquid with the chemical formula C₂H₄BrClO₂S.[1] The molecule's reactivity is dominated by the presence of two key functional groups: a sulfonyl chloride (-SO₂Cl) and a bromoethyl group (-CH₂CH₂Br). The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack at the sulfur atom.[1] This reactivity allows for the formation of stable sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals.[2][3] Concurrently, the bromine atom provides a second site for nucleophilic substitution, albeit typically under different reaction conditions. This dual reactivity makes BESC a versatile building block in the synthesis of complex organic molecules and a candidate for the development of targeted covalent inhibitors in drug discovery.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Due to its reactive nature, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[1] It is sensitive to moisture and should be stored under anhydrous conditions.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54429-56-0 | [1][7] |

| Molecular Formula | C₂H₄BrClO₂S | [1] |

| Molecular Weight | 207.47 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water. Soluble in many organic solvents. | [6] |

Electrophilicity and Reactivity

The electrophilicity of this compound is centered on two key atoms: the sulfur atom of the sulfonyl chloride and the carbon atom attached to the bromine.

The Sulfonyl Chloride Moiety: The Dominant Electrophilic Center

The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by a wide range of nucleophiles.

Reaction with Amines to Form Sulfonamides: Primary and secondary amines react rapidly with this compound to form the corresponding N-substituted 2-bromoethanesulfonamides.[2] This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many drug classes.[8] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Reaction with Alcohols to Form Sulfonate Esters: Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine, to yield sulfonate esters.[3][9][10] These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

The Bromoethyl Moiety: A Secondary Electrophilic Site

The carbon atom attached to the bromine is a soft electrophile and can undergo Sₙ2 reactions with soft nucleophiles. However, this site is generally less reactive than the sulfonyl chloride. Reactions at this position often require harsher conditions or specific nucleophiles. The relative reactivity of the two electrophilic sites can be controlled by the choice of nucleophile and reaction conditions.

Computational Analysis of Electrophilicity

To provide a quantitative understanding of the electrophilicity of this compound, computational models are invaluable.

Lowest Unoccupied Molecular Orbital (LUMO)

Electrostatic Potential (ESP) Map

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule.[12][13][14] Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich. An ESP map of this compound would clearly illustrate the significant positive electrostatic potential around the sulfur atom, confirming it as the primary site of electrophilicity. A smaller region of positive potential would also be expected on the carbon atom bonded to the bromine.

References

- 1. CAS 54429-56-0: this compound [cymitquimica.com]

- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 3. eurjchem.com [eurjchem.com]

- 4. Buy 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride [smolecule.com]

- 5. Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 54429-56-0 [chemicalbook.com]

- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Theoretical Investigation of 2-Bromoethanesulfonyl Chloride: A Technical Guide to Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride is a highly reactive bifunctional molecule of significant interest in organic synthesis, particularly for the introduction of the vinylsulfonamide moiety, a key pharmacophore in various therapeutic agents. Its reactivity is dominated by the interplay between nucleophilic substitution at the sulfonyl group and base-induced elimination. This technical guide provides a comprehensive theoretical and practical overview of the primary reaction pathways of this compound, including its synthesis, nucleophilic substitution, elimination reactions, and the subsequent cycloaddition reactions of its derivatives. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

This compound (BESC) is a valuable reagent in organic chemistry, characterized by two reactive centers: an electrophilic sulfonyl chloride group and a carbon backbone susceptible to nucleophilic attack and elimination. This dual reactivity allows for a range of synthetic transformations, making it a versatile building block. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1] Concurrently, the presence of a bromine atom on the β-carbon facilitates elimination reactions in the presence of a base, leading to the formation of ethenesulfonyl chloride or bromide, a potent Michael acceptor and dienophile. Understanding the factors that govern the competition between these pathways is crucial for controlling the outcome of its reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 1,2-dibromoethane.

Synthesis Pathway Overview

The general synthetic route involves the initial formation of sodium 2-bromoethanesulfonate, which is subsequently converted to the target sulfonyl chloride using a chlorinating agent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Sodium 2-Bromoethanesulfonate [2]

This procedure is adapted from Organic Syntheses.

-

Apparatus Setup: In a 5-liter round-bottom flask, assemble a reflux condenser, a mechanical stirrer, and a separatory funnel.

-

Reagents: Charge the flask with 1,2-dibromoethane (615 g, 3.3 moles), 95% ethanol (1250 mL), and water (450 mL).

-

Reaction Initiation: Begin stirring and heat the mixture to a boil.

-

Sulfite Addition: Through the separatory funnel, add a solution of anhydrous sodium sulfite (125 g, 1 mole) in water (450 mL) over approximately 2 hours while maintaining a vigorous boil.

-

Reflux: After the addition is complete, continue to boil the solution under reflux for an additional 2 hours.

-

Work-up: Rearrange the condenser for distillation and remove the ethanol and excess 1,2-dibromoethane. Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a steam bath.

-

Extraction and Purification: Extract the resulting solid residue with 2 liters of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite. Cool the ethanol solution to crystallize the product. A second extraction of the residue with the mother liquor can be performed to increase the yield.

-

Drying: Dry the crystalline product in an oven at 110°C. The typical yield is 165–190 g (78–90%).

Protocol 2: Synthesis of this compound (General Procedure)

-

Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place finely dried sodium 2-bromoethanesulfonate (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a chlorinating agent such as phosphorus pentachloride (PCl₅, ~1.1 equivalents) or thionyl chloride (SOCl₂, excess) with vigorous stirring. The reaction is often exothermic.

-

Reaction: Gently heat the mixture to initiate and sustain the reaction. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: After the reaction is complete, the product can be isolated by distillation under reduced pressure. The exact conditions will depend on the chlorinating agent used. For example, if excess thionyl chloride is used, it can be removed by distillation before purifying the product.

Core Reaction Pathways

The reactivity of this compound is primarily dictated by two competing pathways: nucleophilic substitution at the sulfur atom and E2 elimination of HBr. The choice of reagents and reaction conditions determines the predominant outcome.

Caption: The main competing reaction pathways of this compound.

Pathway 1: Nucleophilic Substitution (SN) at Sulfur

The highly electrophilic sulfur atom of the sulfonyl chloride group is susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, analogous to the acylation of amines by acyl chlorides.[4] DFT studies on related systems suggest the reaction can also proceed through a concerted S_N2-type mechanism.[3][5][6]

With Amines (Sulfonamide Formation): Primary and secondary amines react readily with this compound to form the corresponding N-(2-bromoethyl)sulfonamides. This reaction is often carried out in the presence of a non-nucleophilic base or excess amine to neutralize the HCl byproduct.

With Alcohols (Sulfonate Ester Formation): Alcohols react similarly, typically in the presence of a base like pyridine, to yield 2-bromoethanesulfonate esters.

Protocol 3: General Synthesis of an N-(2-Bromoethyl)sulfonamide

-

Setup: In a flask, dissolve the amine (1 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Work-up: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway 2: Base-Induced Elimination (E2)

When treated with a sterically hindered or non-nucleophilic base, this compound preferentially undergoes an E2 elimination reaction.[7][8] The base abstracts a proton from the α-carbon, leading to the concerted formation of a double bond and expulsion of the bromide ion. This pathway is highly favored when using bases like triethylamine.[9]

Caption: Concerted E2 mechanism for the dehydrobromination of this compound.

This elimination is synthetically valuable as it generates ethenesulfonyl chloride (or bromide, depending on the subsequent steps), which is a precursor to vinyl sulfonamides and a potent dienophile.

Pathway 3: Cycloaddition Reactions of the Elimination Product

The ethenesulfonyl halide formed from the elimination pathway is an electron-deficient alkene, making it an excellent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions).[10][11] This provides a powerful method for constructing six-membered rings containing a sulfonyl group.

Protocol 4: In-situ Generation and Diels-Alder Reaction (Proposed)

This proposed protocol combines the elimination and cycloaddition steps, based on procedures for similar in-situ cycloadditions.[12][13]

-

Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve a diene (e.g., freshly cracked cyclopentadiene, 1.2 equivalents) and this compound (1 equivalent) in a suitable solvent like toluene.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the mixture.

-

Reaction: Heat the mixture. The temperature and reaction time will depend on the reactivity of the diene. The reaction involves the in-situ formation of the ethenesulfonyl species, which is then trapped by the diene.

-

Work-up and Purification: After cooling, the triethylammonium bromide salt can be removed by filtration. The filtrate is then concentrated, and the resulting Diels-Alder adduct can be purified by column chromatography or recrystallization.

Quantitative Data

While specific quantitative data for a wide range of reactions of this compound is scarce in the literature, the following table summarizes representative yields for key transformations, drawing from closely related analogues where necessary.

| Entry | Reactant(s) | Base/Conditions | Pathway | Product | Yield (%) | Reference/Analogue |

| 1 | Octadecylamine | Triethylamine, Benzene | SN then Elimination | N-Octadecylethenesulfonamide | 50 | [9] (from 2-chloro-analogue) |

| 2 | Ethylamine | LiH, DMF | SN | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 | [14] (analogue reaction) |

| 3 | Propylamine | LiH, DMF | SN | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 | [14] (analogue reaction) |

| 4 | Ammonia (aq.) | 5-7 days, RT | SN | Taurine (from Na-salt) | 48-55 | [1] |

| 5 | Triethylamine | Benzene | E2 | Ethenesulfonyl derivative | Favored | [9] (qualitative) |

| 6 | Cyclopentadiene | Heat (in-situ generation) | E2 then [4+2] | Bicyclic sulfonamide | Good (expected) | Based on[12][15] |

Conclusion

This compound is a versatile synthetic intermediate whose utility stems from the controlled exploitation of its two primary reaction pathways: nucleophilic substitution and elimination. By carefully selecting the reaction partners and conditions, chemists can direct the reaction towards the synthesis of linear N-(2-bromoethyl)sulfonamides or, via an elimination-cycloaddition sequence, towards complex cyclic sulfonamides. The information and protocols provided in this guide offer a foundational framework for researchers to explore and utilize the rich chemistry of this compound in the pursuit of novel molecules for drug discovery and materials science. Further theoretical studies, particularly DFT calculations on the transition states of the competing pathways, would provide deeper insight and enhance the predictive power for designing new synthetic routes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. repository.rit.edu [repository.rit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to 2-Bromoethanesulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethanesulfonyl chloride (CAS No. 54429-56-0) is a highly reactive bifunctional reagent that has found significant utility in organic synthesis. Its structure, featuring both a reactive sulfonyl chloride and a bromoethyl group, allows for a variety of transformations, making it a valuable tool for the introduction of the 2-bromoethanesulfonyl moiety and as a precursor for vinyl sulfones. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this compound, with a focus on its role in the preparation of sulfonamides and as a versatile electrophile. Detailed experimental protocols, quantitative data, and safety information are included to facilitate its effective and safe use in a laboratory setting.

Introduction and Historical Context

While a definitive "discovery" paper for this compound is not readily apparent in a singular seminal publication, its emergence is intrinsically linked to the broader development and study of haloalkanesulfonyl chlorides in the mid-20th century. The analogous compound, 2-chloroethanesulfonyl chloride, was the subject of research in the 1970s, with a 1976 thesis detailing its reactions and mentioning the bromo-analog, suggesting that this compound was a known and accessible reagent by that time.

The primary route for the synthesis of this compound involves the chlorination of sodium 2-bromoethanesulfonate. The precursor, sodium 2-bromoethanesulfonate, can be prepared from the reaction of 1,2-dibromoethane with sodium sulfite, a reaction well-established in early organic chemistry. The development of reliable methods for the synthesis of sulfonyl chlorides, in general, has paved the way for the accessibility and utility of reagents like this compound.

It is important to address a persistent piece of misinformation found in some commercial supplier databases, which incorrectly classifies this compound as an "aminoglycoside antibiotic." This is fundamentally incorrect. Aminoglycoside antibiotics are a distinct class of natural and semi-synthetic compounds characterized by amino-modified sugars linked by glycosidic bonds. They exert their antibiotic effect by binding to bacterial ribosomes and inhibiting protein synthesis. In contrast, this compound is a small, synthetic reactive chemical with no structural or functional resemblance to aminoglycosides. Its biological activity, if any, would stem from its high reactivity as an electrophile, capable of non-specific alkylation and sulfonylation of biological macromolecules, a mechanism entirely different from the targeted action of aminoglycoside antibiotics.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 54429-56-0 |

| Molecular Formula | C₂H₄BrClO₂S |

| Molecular Weight | 207.47 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 119-121 °C at 21 Torr |

| Density | 1.921 g/cm³ |

| Refractive Index | 1.5242 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): δ 4.05 (t, J = 6.5 Hz, 2H), 3.70 (t, J = 6.5 Hz, 2H)

-

¹³C NMR (CDCl₃, 125 MHz): δ 62.5, 26.8

-

Infrared (IR): Characteristic strong absorptions for S=O stretching around 1370 and 1165 cm⁻¹

-

Mass Spectrometry (MS): Molecular ion peak corresponding to the isotopic pattern of bromine and chlorine.

Synthesis of this compound

The most common and practical synthesis of this compound is a two-step process starting from 1,2-dibromoethane.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 2-Bromoethanesulfonate

This procedure is adapted from established methods for the sulfonation of alkyl halides.

Materials:

-

1,2-Dibromoethane

-

Sodium sulfite (anhydrous)

-

Ethanol (95%)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-dibromoethane (in excess), ethanol, and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of sodium sulfite in water to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

-

Arrange the apparatus for distillation and remove the excess 1,2-dibromoethane and ethanol.

-

Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness on a steam bath.

-

Extract the solid residue with hot 95% ethanol to dissolve the sodium 2-bromoethanesulfonate, leaving behind inorganic salts.

-

Cool the ethanolic solution to crystallize the product. Collect the crystals by filtration and dry.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

This procedure employs a standard method for converting a sulfonic acid salt to a sulfonyl chloride.

Materials:

-

Sodium 2-bromoethanesulfonate

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Dichloromethane (or other suitable inert solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves acidic and corrosive gases.

-

In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place sodium 2-bromoethanesulfonate.

-

Slowly and carefully add phosphorus pentachloride (or thionyl chloride) to the flask. An excess of the chlorinating agent is typically used.

-

Gently heat the mixture to initiate the reaction. The reaction is often refluxed until the evolution of gas (HCl or SO₂) ceases.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Extract the this compound from the aqueous mixture with dichloromethane.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Expected Yield: 60-80%

Chemical Reactivity and Applications

This compound is a potent bifunctional electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, while the bromine atom can be displaced in Sₙ2 reactions or participate in elimination reactions.

Reactions at the Sulfonyl Chloride Group

The primary reaction of this compound involves the sulfonylation of nucleophiles.

Reaction with Amines to Form Sulfonamides:

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2-bromoethanesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Caption: General reaction for the formation of sulfonamides.

Experimental Protocol: Synthesis of N-Phenyl-2-bromoethanesulfonamide

Materials:

-

This compound

-

Aniline

-

Pyridine

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-